molecular formula C13H13NO2 B11723521 1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile

1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile

Cat. No.: B11723521
M. Wt: 215.25 g/mol
InChI Key: NVZCRYBBCPNMEQ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol It is characterized by the presence of a benzodioxole ring fused to a cyclopentanecarbonitrile moiety

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile typically involves the following steps:

    Cyclopentanecarbonitrile Formation: The initial step involves the formation of cyclopentanecarbonitrile, which can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

    Benzodioxole Introduction: The benzodioxole ring is introduced via a coupling reaction.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and electrophiles (e.g., halogens). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating specific signaling pathways . The benzodioxole ring plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:

    1-(1,3-Benzodioxol-5-yl)ethanone: This compound has a similar benzodioxole ring but differs in the carbonyl group attached to the ring.

    1-(1,3-Benzodioxol-5-yl)propanenitrile: Similar structure but with a propanenitrile moiety instead of cyclopentanecarbonitrile.

The uniqueness of this compound lies in its cyclopentanecarbonitrile moiety, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C13H13NO2/c14-8-13(5-1-2-6-13)10-3-4-11-12(7-10)16-9-15-11/h3-4,7H,1-2,5-6,9H2

InChI Key

NVZCRYBBCPNMEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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